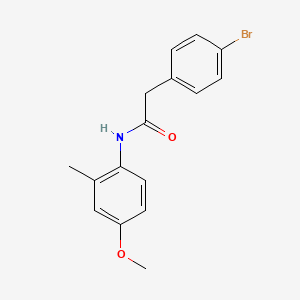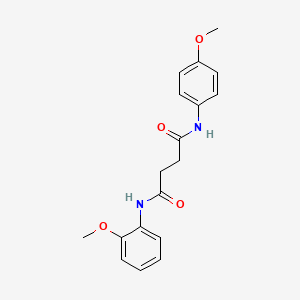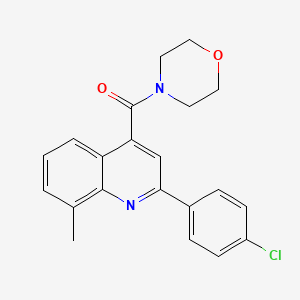![molecular formula C19H15BrClF3N4OS B4617804 N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617804.png)
N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Übersicht
Beschreibung
Research on triazole derivatives, such as the one mentioned, is significant due to their wide range of applications and biological activities. These compounds are of interest in medicinal chemistry and material science for their structural and functional diversity.
Synthesis Analysis
The synthesis of similar triazole derivatives often involves multi-step reactions starting from basic precursors like chloroacetamide or thiazole derivatives. For example, a study on the synthesis of related compounds highlights the use of condensation reactions and the importance of specific reactants and catalysts to achieve the desired product (MahyavanshiJyotindra et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds often showcases a 'V' shaped arrangement with significant angles between the aromatic planes, contributing to their chemical properties and reactivity. Intermolecular interactions such as hydrogen bonds and π-π stacking are crucial for the stabilization of their 3D structure (Boechat et al., 2011).
Chemical Reactions and Properties
Triazole derivatives engage in various chemical reactions, underlining their versatility. Their reactivity can be influenced by substituents on the triazole ring, which can alter their chemical behavior and interactions with other molecules. The synthesis and functionalization of these compounds are key areas of research, aiming to explore their potential applications and reactivity patterns.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are pivotal for understanding the behavior of these compounds under different conditions. For example, crystallography studies provide insights into their solid-state structure, which is important for material science applications (Bakheit et al., 2023).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Intermolecular Interactions
Research on similar compounds has shown that molecules containing halogenated phenyl rings and triazole groups exhibit distinct "V" shaped structures due to the angles between aromatic planes. These structures facilitate various intermolecular interactions such as N–H···O, N–H···N, N–H···F, and C–H···N hydrogen bonds along with C–H···π, C–Cl···π, and C–O···π interactions. These interactions are crucial in generating three-dimensional arrays in crystal formations, indicating potential applications in designing materials with specific structural properties (Boechat et al., 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds have highlighted methodologies for creating triazole compounds containing thioamide groups. These syntheses involve several step reactions from substituted acetophenone, triazole, and phenyl isothiocyanate. Crystallographic studies have revealed the presence of potentially weak CH···N intermolecular interactions, stabilizing the structure. Such detailed synthesis and structural analysis pathways can guide the development of similar compounds for various applications, including biological activities (Liu et al., 2005).
Biological Activities
Investigations into compounds with similar frameworks have demonstrated antifungal and plant growth regulating activities. The specific structural features of these compounds, particularly the triazole and thioamide groups, contribute to their biological efficacy. This suggests potential research applications in agriculture, such as the development of new fungicides or growth regulators (Liu et al., 2005).
Eigenschaften
IUPAC Name |
N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClF3N4OS/c1-2-28-17(11-3-6-13(21)7-4-11)26-27-18(28)30-10-16(29)25-15-8-5-12(20)9-14(15)19(22,23)24/h3-9H,2,10H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNDGEBIRYYOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B4617723.png)

![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4617731.png)
![5-oxo-1-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4617739.png)
![1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4617747.png)
![N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B4617748.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)
![1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4617762.png)

![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-pyridinylmethyl)acetamide](/img/structure/B4617790.png)

![6,7,9-trimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4617812.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617818.png)